13-Picenecarboxylic acid, methyl ester
Description
However, a structurally related compound, 2-Picenecarboxylic acid, methyl ester (CAS 1258-84-0), is documented in . This compound is a methyl ester derivative of a triterpenoid carboxylic acid linked to celastrol, a natural product with anti-inflammatory and anticancer properties. Its molecular formula is C₃₁H₄₄O₃, and it features a complex polycyclic aromatic scaffold with hydroxyl and ketone functional groups .
Properties
CAS No. |
65840-36-0 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl picene-13-carboxylate |
InChI |
InChI=1S/C24H16O2/c1-26-24(25)22-14-21-17-8-4-2-6-15(17)10-12-19(21)20-13-11-16-7-3-5-9-18(16)23(20)22/h2-14H,1H3 |
InChI Key |
IOTBUCZVAOBXFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C3C=CC4=CC=CC=C4C3=C1)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Picenecarboxylic acid, methyl ester typically involves the esterification of 13-Picenecarboxylic acid with methanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of trimethylchlorosilane with methanol at room temperature has also been shown to be an efficient method for esterification .
Chemical Reactions Analysis
Types of Reactions: 13-Picenecarboxylic acid, methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Hydrolysis: Produces 13-Picenecarboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
13-Picenecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of 13-Picenecarboxylic acid, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with biological molecules. The ester can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
The following analysis compares 2-Picenecarboxylic acid, methyl ester (as the closest analog) to other methyl esters of carboxylic acids documented in the evidence, focusing on structural, analytical, and functional differences.
Structural and Functional Comparison




Key Observations :
- Structural Complexity : 2-Picenecarboxylic acid, methyl ester is distinguished by its polycyclic aromatic structure, contrasting sharply with the linear or branched aliphatic chains of fatty acid methyl esters (e.g., palmitic, oleic acids) .
- Functional Groups : Unlike saturated or unsaturated fatty acid esters, the picene derivative contains hydroxyl and ketone moieties, which may enhance its bioactivity (e.g., antioxidant or enzyme inhibitory effects) .
- Analytical Detection : Fatty acid methyl esters (e.g., palmitic, oleic) are routinely analyzed via GC-MS in biological samples , whereas the detection of aromatic esters like 2-picenecarboxylic acid methyl ester may require specialized chromatographic methods due to their higher molecular weight and polarity .
Analytical Data Comparison
- GC-MS Retention Behavior :
- Mass Spectra Patterns :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




